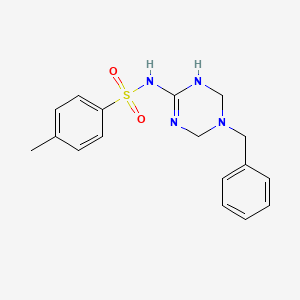

N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide is part of a broader class of compounds known for their potential applications in various fields, including medicinal chemistry and material science. The interest in this compound lies in its unique structure and the potential bioactivities associated with its chemical framework.

Synthesis Analysis

The synthesis of similar triazine derivatives typically involves the reaction of substituted benzenesulfonamides with appropriate biguanide hydrochlorides or aminoguanidines, under specific conditions to yield a variety of substituted triazine compounds. These synthesis routes are crucial for generating compounds with potential antitumor, antibacterial, and enzyme inhibition activities (Łukasz Tomorowicz et al., 2020; B. Żołnowska et al., 2016).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of similar compounds, revealing configurations that are crucial for their biological activities. For instance, studies on related benzenesulfonamide derivatives have shown how molecular chains form through π–π interactions and hydrogen bonds, contributing to their stability and reactivity (Reham A. Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Research on related compounds has demonstrated a variety of chemical reactions, including intramolecular arylation and interactions with nitrogen nucleophiles, which are pivotal for creating complex structures with enhanced biological or catalytic activities (K. Kisseljova et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Application of Triazine and Related Compounds

Triazine compounds are a class of heterocyclic organic compounds with three nitrogen atoms at positions 1, 3, and 5 in a six-membered ring. Their synthesis and diverse biological activities have been extensively studied. For example, triazine derivatives have been evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant activities (Verma, Sinha, & Bansal, 2019). These activities suggest that compounds with triazine scaffolds, like the one specified, could be valuable in medicinal chemistry and drug development.

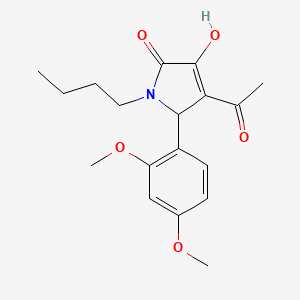

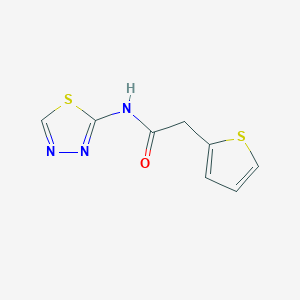

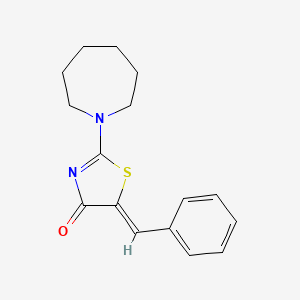

Benzothiazoles and Their Therapeutic Potential

Benzothiazoles are another class of heterocyclic compounds known for their broad spectrum of pharmacological properties. Benzothiazole derivatives have been recognized for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly as potential antitumor agents. The versatility of the benzothiazole scaffold has led to its exploration in the development of new chemotherapeutic agents, highlighting its importance in drug discovery (Kamal, Hussaini, & Mohammed, 2015). This indicates that compounds incorporating elements similar to benzothiazoles may have significant applications in treating various diseases.

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) compounds have gained attention for their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding. These compounds have been applied in nanotechnology, polymer processing, and biomedical applications, demonstrating the adaptability of BTAs as a multipurpose building block in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012). The structural similarity to N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide suggests potential for innovative applications in material science and drug delivery systems.

Eigenschaften

IUPAC Name |

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-14-7-9-16(10-8-14)24(22,23)20-17-18-12-21(13-19-17)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXAVORPUGWWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)

![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)